2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+)
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Overview
Description
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) is a complex organometallic compound It features a central iron ion coordinated with a phosphanyl and carboxamide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) typically involves the following steps:
Formation of the Ligand: The ligand, 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide, is synthesized through a multi-step process
Coordination with Iron: The ligand is then reacted with an iron(2+) salt, such as iron(2+) chloride, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(3+), altering the compound’s properties.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands can be substituted with other phosphanyl or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various phosphines or amines can be used as substituting agents.
Major Products
Oxidation: The major product is the iron(3+) complex.
Reduction: The major product is the iron(2+) complex.
Substitution: The major products are the substituted phosphanyl or carboxamide complexes.
Scientific Research Applications
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in the study of iron-containing enzymes and their mechanisms.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) exerts its effects involves the coordination of the iron center with the ligands. This coordination alters the electronic properties of the iron, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or the stabilization of reactive intermediates in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another phosphanyl ligand with similar coordination properties.
2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl: Known for its use in asymmetric catalysis.
Triphenylphosphine: A common ligand in organometallic chemistry.
Uniqueness
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well.
Properties
IUPAC Name |
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H32NOP.Fe/c2*1-18(2)25(19(3)4)24(26)22-16-11-17-23(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h2*5-10,12-15,18-19,22-23H,11,16-17H2,1-4H3;/q;;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYREMFDIRRTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)N(C(C)C)C(=O)C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64FeN2O2P2+2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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